molecular formula C17H18N2O2S B2403757 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941979-38-0

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2403757
CAS No.: 941979-38-0
M. Wt: 314.4
InChI Key: DVNPWRLKKQHZKC-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperidinone moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiophene Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the thiophene ring to the piperidinone moiety.

    Formation of the Carboxamide Group: The final step usually involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidinone moiety can be reduced to a piperidine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
  • N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
  • N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrrole-2-carboxamide

Uniqueness

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with benzene, furan, or pyrrole rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNPWRLKKQHZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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